PFK-158 is a highly selective, third-generation quinolyl-propenone inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a critical regulatory enzyme in cellular glycolysis . By competitively binding to PFKFB3, PFK-158 drastically reduces intracellular fructose-2,6-bisphosphate levels, thereby suppressing glucose uptake and ATP production . From a procurement perspective, PFK-158 is prioritized over earlier-generation inhibitors due to the strategic addition of a trifluoromethyl group at the 7-position of the quinoline ring, which fundamentally resolves the severe solubility and pharmacokinetic limitations that plagued its predecessors [1]. This structural optimization makes PFK-158 the benchmark compound for advanced preclinical oncology models, metabolic flux assays, and translational research requiring reliable, reproducible systemic administration .
Procurement of first-generation (3PO) or second-generation (PFK-15) analogs as cost-saving substitutes for PFK-158 routinely compromises experimental integrity and in vivo viability [1]. 3PO lacks direct cell-free target engagement, exhibiting an IC50 greater than 100 µM in purified kinase assays, meaning its cellular effects are often confounded by off-target cytotoxicity at the high micromolar doses required [2]. While the second-generation analog PFK-15 improved potency, it suffers from severe insolubility and instability in standard parenteral pharmaceutical solvents [3]. This poor formulation compatibility leads to erratic dosing, precipitation in vivo, and unacceptable vehicle-related toxicities, making PFK-158 the only viable choice for studies requiring precise, reproducible systemic dosing and validated on-target glycolytic suppression [3].
PFK-158 demonstrates profound direct inhibition of the PFKFB3 enzyme, whereas the commonly substituted first-generation analog 3PO fails to show meaningful activity in cell-free environments . This massive discrepancy in direct target engagement means that researchers relying on 3PO are likely observing off-target effects, whereas PFK-158 guarantees specific PFKFB3-driven metabolic modulation [1].
| Evidence Dimension | Cell-free PFKFB3 Kinase Inhibition (IC50) |
| Target Compound Data | 137 nM |
| Comparator Or Baseline | > 100 µM (3PO) |
| Quantified Difference | >700-fold higher direct affinity |
| Conditions | Purified recombinant human PFKFB3 kinase assay |
Ensures that observed metabolic phenotypes are strictly driven by on-target PFKFB3 inhibition rather than generalized cytotoxicity.
The structural addition of a 7-trifluoromethyl substituent in PFK-158 resolves the critical formulation bottlenecks associated with the structurally similar PFK-15 [1]. PFK-15 is notoriously unstable in standard parenteral solvents, rendering it unsuitable for reliable intravenous or intraperitoneal delivery in animal models [1]. PFK-158 maintains solubility and stability in these vehicles, enabling safe, reproducible dosing without the risk of precipitation [2].
| Evidence Dimension | Parenteral Solvent Stability and Solubility |
| Target Compound Data | Stable and soluble in standard parenteral vehicles |
| Comparator Or Baseline | Unstable and prone to precipitation (PFK-15) |
| Quantified Difference | Enables consistent in vivo bioavailability without vehicle toxicity |
| Conditions | Formulation in standard parenteral pharmaceutical solvents for in vivo dosing |
Critical for procurement in translational animal models where precise, reproducible systemic dosing is mandatory.
In cellular assays, PFK-158 achieves complete suppression of glycolytic flux at sub-micromolar concentrations, vastly outperforming legacy inhibitors . Specifically, PFK-158 inhibits 2-deoxyglucose (2-DG) uptake in Jurkat cells at an IC50 of 847 nM, whereas older analogs require concentrations well into the double-digit micromolar range to achieve similar metabolic blockade .
| Evidence Dimension | Cellular 2-Deoxyglucose (2-DG) Uptake Inhibition (IC50) |
| Target Compound Data | 847 nM |
| Comparator Or Baseline | >10-20 µM (3PO baseline) |
| Quantified Difference | >10-fold more potent cellular metabolic blockade |
| Conditions | Jurkat cell culture, 2-DG uptake assay |
Allows researchers to achieve complete glycolytic shutdown at nanomolar concentrations, avoiding solvent (DMSO) toxicity in sensitive cell cultures.
Due to its superior parenteral solubility and optimized pharmacokinetic profile compared to PFK-15, PFK-158 is the definitive choice for systemic administration in murine tumor models, ensuring reliable bioavailability and avoiding formulation-induced precipitation [1].
Ideal for cell-based metabolic flux analysis (e.g., Seahorse XF assays) where precise, nanomolar target engagement (IC50 = 137 nM) is required to isolate the specific effects of PFKFB3 inhibition without the off-target kinase interference seen with 3PO .
PFK-158 serves as a highly reliable baseline glycolytic inhibitor for screening synergistic effects with targeted therapies (such as BRAF inhibitors), as its high purity and predictable dose-response curve eliminate the confounding variables associated with legacy glycolytic inhibitors [2].